N-(2,3-dichlorophenyl)-2-((5-(pyridin-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide N-(2,3-dichlorophenyl)-2-((5-(pyridin-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide
Brand Name: Vulcanchem
CAS No.: 886938-29-0
VCID: VC6421149
InChI: InChI=1S/C19H14Cl2N6OS/c20-13-6-5-8-14(17(13)21)23-16(28)12-29-19-25-24-18(15-7-1-2-9-22-15)27(19)26-10-3-4-11-26/h1-11H,12H2,(H,23,28)
SMILES: C1=CC=NC(=C1)C2=NN=C(N2N3C=CC=C3)SCC(=O)NC4=C(C(=CC=C4)Cl)Cl
Molecular Formula: C19H14Cl2N6OS
Molecular Weight: 445.32

N-(2,3-dichlorophenyl)-2-((5-(pyridin-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide

CAS No.: 886938-29-0

Cat. No.: VC6421149

Molecular Formula: C19H14Cl2N6OS

Molecular Weight: 445.32

* For research use only. Not for human or veterinary use.

N-(2,3-dichlorophenyl)-2-((5-(pyridin-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide - 886938-29-0

CAS No. 886938-29-0
Molecular Formula C19H14Cl2N6OS
Molecular Weight 445.32
IUPAC Name N-(2,3-dichlorophenyl)-2-[(5-pyridin-2-yl-4-pyrrol-1-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide
Standard InChI InChI=1S/C19H14Cl2N6OS/c20-13-6-5-8-14(17(13)21)23-16(28)12-29-19-25-24-18(15-7-1-2-9-22-15)27(19)26-10-3-4-11-26/h1-11H,12H2,(H,23,28)
Standard InChI Key PGXGXEZDHCBTOS-UHFFFAOYSA-N
SMILES C1=CC=NC(=C1)C2=NN=C(N2N3C=CC=C3)SCC(=O)NC4=C(C(=CC=C4)Cl)Cl

Structural Characteristics and Molecular Design

Core Architecture and Functional Groups

The compound’s structure integrates a 1,2,4-triazole ring substituted at the 3-position with a pyridin-2-yl group and at the 4-position with a 1H-pyrrol-1-yl moiety. A thioacetamide linker bridges the triazole to an N-(2,3-dichlorophenyl) group, creating a multifunctional scaffold. The IUPAC name, N-(2,3-dichlorophenyl)-2-[(5-pyridin-2-yl-4-pyrrol-1-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide, reflects this arrangement.

Table 1: Key Structural Descriptors

PropertyValue
Molecular FormulaC₁₉H₁₄Cl₂N₆OS
Molecular Weight445.32 g/mol
IUPAC NameN-(2,3-dichlorophenyl)-2-[(5-pyridin-2-yl-4-pyrrol-1-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide
SMILESC1=CC=NC(=C1)C2=NN=C(N2N3C=CC=C3)SCC(=O)NC4=C(C(=CC=C4)Cl)Cl
InChIKeyPGXGXEZDHCBTOS-UHFFFAOYSA-N

Comparative Analysis with Structural Analogs

Structural analogs, such as N-(3,4-dichlorophenyl)-2-((3-(pyridin-2-yl)-[1, triazolo[4,3-b]pyridazin-6-yl)thio)acetamide and N-(2,6-dichlorophenyl)-2-((5-(pyridin-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide , highlight the impact of chloro-substituent positioning on molecular properties. For instance, the 2,3-dichlorophenyl isomer in the target compound exhibits distinct electronic effects compared to the 3,4- and 2,6-dichloro analogs, influencing solubility and receptor binding .

Table 2: Comparison with Dichlorophenyl Analogs

CompoundMolecular WeightChloro-Substituent PositionKey Structural Difference
Target Compound (2,3-dichloro)445.32 g/mol2,3Triazole-pyrrole-pyridine core
3,4-Dichloro Analog 431.3 g/mol3,4Triazolo[4,3-b]pyridazine core
2,6-Dichloro Analog 445.3 g/mol2,6Identical core with altered chloro position

Synthesis and Chemical Properties

Synthetic Routes

The synthesis of N-(2,3-dichlorophenyl)-2-((5-(pyridin-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide likely follows multi-step protocols common to triazole derivatives. A plausible route involves:

  • Formation of the Triazole Core: Cyclocondensation of pyridin-2-yl hydrazine with a carbonyl precursor to generate the 1,2,4-triazole ring.

  • Pyrrole Substitution: Introduction of the 1H-pyrrol-1-yl group via nucleophilic substitution or metal-catalyzed coupling.

  • Thioacetamide Linkage: Sulfur alkylation using mercaptoacetamide intermediates, followed by coupling with 2,3-dichloroaniline.

Physicochemical Properties

Despite limited solubility data, the compound’s LogP (estimated via PubChem tools) suggests moderate hydrophobicity, aligning with its dichlorophenyl and pyridine components. The presence of hydrogen-bond acceptors (N, O, S atoms) may enhance binding to biological targets.

Challenges and Future Research Directions

Knowledge Gaps

Current data lack in vitro or in vivo efficacy profiles, toxicity assessments, and pharmacokinetic parameters. The compound’s stability under physiological conditions remains uncharacterized.

Recommended Studies

  • Activity Screening: Evaluate antimicrobial, anticancer, and kinase inhibitory activity in cell-based assays.

  • ADMET Profiling: Assess absorption, distribution, metabolism, excretion, and toxicity using in silico and in vitro models.

  • Structural Optimization: Explore substitutions on the pyrrole or pyridine rings to enhance potency or solubility.

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